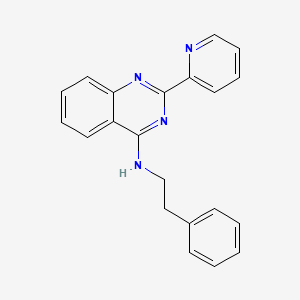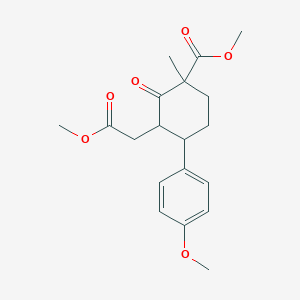
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, methoxy groups, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylate ester group can be introduced through esterification reactions using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of methoxy and carboxylate groups allows for hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-hydroxy-2-oxoethyl)-4-(4-hydroxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate
- Methyl 3-(2-ethoxy-2-oxoethyl)-4-(4-ethoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate
Uniqueness
Methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern and functional groups. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
3950-07-0 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-1-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H24O6/c1-19(18(22)25-4)10-9-14(12-5-7-13(23-2)8-6-12)15(17(19)21)11-16(20)24-3/h5-8,14-15H,9-11H2,1-4H3 |
InChI Key |
BNFQTOZDBMJWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1=O)CC(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
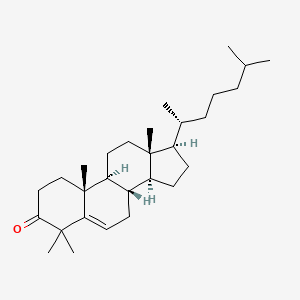
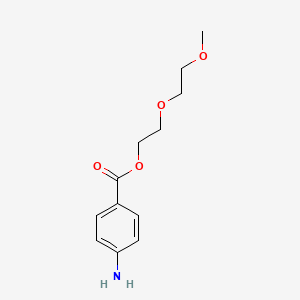
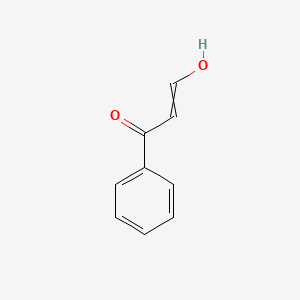
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
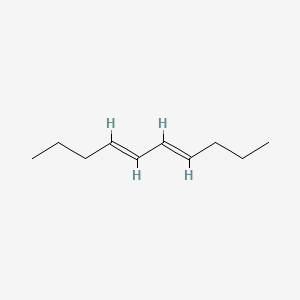
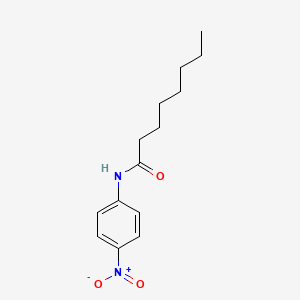
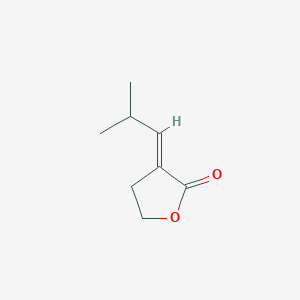
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
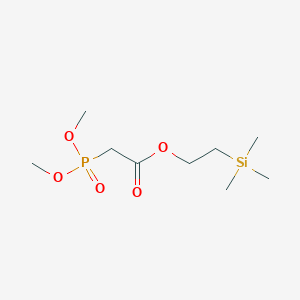
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
